2-Chloro-5-(ethoxymethyl)pyridine

Catalog No.
S1913862
CAS No.
871829-50-4
M.F
C8H10ClNO
M. Wt
171.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-5-(ethoxymethyl)pyridine

CAS Number

871829-50-4

Product Name

2-Chloro-5-(ethoxymethyl)pyridine

IUPAC Name

2-chloro-5-(ethoxymethyl)pyridine

Molecular Formula

C8H10ClNO

Molecular Weight

171.62 g/mol

InChI

InChI=1S/C8H10ClNO/c1-2-11-6-7-3-4-8(9)10-5-7/h3-5H,2,6H2,1H3

InChI Key

KMFMFXDNNBZACB-UHFFFAOYSA-N

SMILES

CCOCC1=CN=C(C=C1)Cl

Canonical SMILES

CCOCC1=CN=C(C=C1)Cl

Agrochemical and Pharmaceutical Industries

2-Chloro-5-(ethoxymethyl)pyridine is a heterocyclic organic compound characterized by a pyridine ring substituted with a chlorine atom and an ethoxymethyl group. Its molecular formula is C₈H₁₀ClN, and it features a pyridine structure, which is a six-membered aromatic ring containing one nitrogen atom. The presence of the ethoxymethyl group enhances its reactivity and solubility in organic solvents, making it a valuable intermediate in various chemical syntheses.

Typical of pyridine derivatives:

  • Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles in reactions such as alkylation or acylation.
  • Electrophilic Aromatic Substitution: The aromatic nature of the pyridine ring allows for electrophilic substitutions, although the nitrogen atom can deactivate the ring towards electrophiles.
  • Reductive Reactions: The ethoxymethyl group can be reduced to yield corresponding alcohols or other functional groups.

Synthesis of 2-chloro-5-(ethoxymethyl)pyridine can be achieved through several methods:

  • Alkylation of Pyridine:
    • Starting with 2-chloropyridine, an ethoxymethyl group can be introduced via alkylation using ethyl iodide in the presence of a base.
  • Chlorination of Ethoxymethylpyridine:
    • Ethoxymethylpyridine can be chlorinated using chlorine gas or chlorinating agents like phosphorus(V) chloride to yield the desired compound.
  • Multi-step Synthesis:
    • A more complex route involves converting 2-chloropyridine into various intermediates before introducing the ethoxymethyl group through esterification and subsequent reactions .

2-Chloro-5-(ethoxymethyl)pyridine serves as an important intermediate in:

  • Pharmaceutical Synthesis: Used in the development of drugs due to its potential biological activities.
  • Agricultural Chemicals: Acts as a precursor for insecticides and herbicides, highlighting its utility in pest management .

Interaction studies typically focus on how this compound interacts with biological systems or other chemicals. For instance:

  • Binding Studies: Investigating how 2-chloro-5-(ethoxymethyl)pyridine binds to biological targets can provide insights into its potential pharmacological effects.
  • Synergistic Effects: Research may explore how this compound interacts with other agrochemicals or pharmaceuticals to enhance efficacy or reduce toxicity.

Several compounds share structural similarities with 2-chloro-5-(ethoxymethyl)pyridine. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2-Chloro-5-(chloromethyl)pyridineChloromethyl instead of ethoxymethylCommonly used as an insecticide intermediate
2-Chloro-5-(methoxymethyl)pyridineMethoxymethyl substituentPotentially different biological activity
3-Chloro-4-(ethoxymethyl)pyridineDifferent position of chlorineMay exhibit distinct chemical properties

Uniqueness: 2-Chloro-5-(ethoxymethyl)pyridine's unique ethoxymethyl substituent differentiates it from other similar compounds, potentially affecting its reactivity and biological activity compared to chloromethyl or methoxymethyl derivatives.

XLogP3

1.8

Wikipedia

2-Chloro-5-(ethoxymethyl)pyridine

Dates

Modify: 2023-08-16

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